molecular formula C13H12ClN3O3 B11333716 N-(4-chlorophenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

N-(4-chlorophenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Cat. No.: B11333716
M. Wt: 293.70 g/mol
InChI Key: FBZMSSWQRAILCT-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides. It features a chlorophenyl group and a tetrahydropyrimidinyl group, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Tetrahydropyrimidinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with an amine group.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with a carboxylic acid or its derivative to form the amide bond.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyrimidinyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the compound.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE
  • N-(4-FLUOROPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE

Uniqueness

N-(4-CHLOROPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(2,4-dioxopyrimidin-1-yl)propanamide

InChI

InChI=1S/C13H12ClN3O3/c14-9-1-3-10(4-2-9)15-11(18)5-7-17-8-6-12(19)16-13(17)20/h1-4,6,8H,5,7H2,(H,15,18)(H,16,19,20)

InChI Key

FBZMSSWQRAILCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=CC(=O)NC2=O)Cl

Origin of Product

United States

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